Product packaging for 2,3-Dimethylphenylthiourea(Cat. No.:CAS No. 55752-58-4)

2,3-Dimethylphenylthiourea

Cat. No.: B149110
CAS No.: 55752-58-4
M. Wt: 180.27 g/mol
InChI Key: VDTKXIMDQWHJSA-UHFFFAOYSA-N
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Description

General Context of Thiourea (B124793) Derivatives in Chemical Sciences

Thiourea and its derivatives are a versatile class of organosulfur compounds that have garnered significant attention in diverse areas of scientific inquiry. iucr.orgsmolecule.com Their importance stems from their utility as intermediates and precursors in the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the C=S group) allows for the formation of stable supramolecular structures. smolecule.com This capacity for hydrogen bonding and coordination with metal ions contributes to their wide-ranging applications in medicinal chemistry, agriculture, and materials science. smolecule.comsmolecule.com

Thiourea derivatives are recognized for a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net In the realm of materials science, these compounds are explored for their potential in developing organic semiconductors and other advanced materials.

Significance of Substituted Phenylthioureas in Contemporary Research

Within the broader class of thiourea derivatives, substituted phenylthioureas are of particular importance in modern research. The nature and position of substituents on the phenyl ring can significantly influence the compound's chemical and physical properties, as well as its biological activity. researchgate.net This tunability allows for the rational design of molecules with specific functions.

Substituted phenylthioureas are frequently utilized as key intermediates in the synthesis of more complex molecules, including various heterocyclic systems. nih.gov Research has demonstrated that these compounds can serve as ligands in coordination chemistry and as building blocks for novel materials. smolecule.com Furthermore, the introduction of different substituent groups on the phenyl ring has been a successful strategy in the development of new therapeutic agents. nih.govrsc.org

Scope and Research Focus on 2,3-Dimethylphenylthiourea

Research on this compound and its closely related analogues has been multifaceted, touching upon its synthesis, structural characterization, and potential applications. A significant area of investigation involves the synthesis of this compound, often through the reaction of 2,3-dimethylaniline (B142581) with a source of thiocyanate (B1210189). nih.gov

A derivative, 3-acetyl-1-(2,3-dimethylphenyl)thiourea, has been synthesized and its crystal structure extensively studied, providing valuable insights into the conformational properties and intermolecular interactions of the this compound framework. nih.govresearchgate.net The structural data reveals specific bond angles and lengths, as well as the formation of hydrogen-bonded dimers. nih.govresearchgate.net Such detailed structural information is crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

Furthermore, research into derivatives such as 1-(2,3-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea (B5826354) highlights the exploration of this scaffold in the context of medicinal chemistry, with studies investigating its potential antimicrobial, antiviral, and anticancer activities. ontosight.ai These investigations underscore the ongoing scientific interest in the this compound core structure as a platform for the development of new functional molecules.

Interactive Data Table: Properties of a this compound Derivative

The following table summarizes key crystallographic data for the closely related compound, 3-acetyl-1-(2,3-dimethylphenyl)thiourea. nih.gov This data provides insight into the structural characteristics of the core this compound moiety.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂OS
Molecular Weight ( g/mol )222.30
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.0552 (7)
b (Å)9.869 (2)
c (Å)12.028 (3)
α (°)106.71 (1)
β (°)91.01 (1)
γ (°)94.57 (1)
Volume (ų)572.4 (2)
Z2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2S B149110 2,3-Dimethylphenylthiourea CAS No. 55752-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTKXIMDQWHJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398682
Record name 2,3-Dimethylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55752-58-4
Record name 2,3-Dimethylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dimethylphenyl)thiourea
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Synthetic Methodologies and Chemical Transformations of 2,3 Dimethylphenylthiourea and Analogues

Established Synthetic Routes to Dimethylphenylthioureas

Traditional methods for synthesizing dimethylphenylthioureas remain valuable due to their reliability and well-understood mechanisms. These routes typically involve the reaction of an amine with a source of the thiocarbonyl group.

A common and established method for preparing N-aryl thioureas involves the reaction of the corresponding aniline (B41778) hydrochloride salt with an alkali metal or ammonium (B1175870) thiocyanate (B1210189). asianpubs.orgrsc.org For dimethylphenylthioureas, this involves reacting a dimethylaniline with ammonium thiocyanate, typically in the presence of an acid.

For instance, the synthesis of 3,5-dimethylphenylthiourea (B1300825) is accomplished by refluxing 3,5-dimethylaniline (B87155) with hydrochloric acid and water, followed by the addition of ammonium thiocyanate and continued refluxing for several hours. koreascience.kr The product is then isolated by cooling, filtering, and crystallization from ethanol (B145695). koreascience.kr A similar procedure is used for the synthesis of 2,6-dimethylphenylthiourea, starting from 2,6-dimethylaniline (B139824) hydrochloride and ammonium thiocyanate. orgsyn.orgorgsyn.org These reactions provide a straightforward, albeit sometimes lengthy, path to the desired thiourea (B124793). The general applicability of this method extends to a wide range of primary and secondary amines, though it may fail with significantly sterically hindered or electronically deactivated amines. orgsyn.org

Table 1: Synthesis of Dimethylphenylthiourea Analogues using Ammonium Thiocyanate

Starting Amine Product Reaction Conditions Reference
3,5-Dimethylaniline 3,5-Dimethylphenylthiourea HCl, H₂O, NH₄SCN, reflux 4h koreascience.kr

An effective and high-yield method for the synthesis of N-mono- and N,N-disubstituted thioureas utilizes silicon pseudohalides, particularly silicon tetraisothiocyanate (Si(NCS)₄). cdnsciencepub.com This reagent reacts readily with primary and secondary amines in non-prototropic solvents like benzene. orgsyn.orgcdnsciencepub.com The reaction is often exothermic and proceeds smoothly in a homogeneous medium. A key advantage is that the desired thiourea products are typically insoluble in the solvent and precipitate out, leading to high yields (often over 95%) and simple purification. cdnsciencepub.com

The synthesis of 2,6-dimethylphenylthiourea using this method has been demonstrated to be highly efficient. orgsyn.orgcdnsciencepub.com In a typical procedure, 2,6-dimethylaniline is added to a stirred mixture of finely ground silicon tetraisothiocyanate in anhydrous benzene. orgsyn.org After a reflux period, the solvent is removed, and the residue is treated with dilute isopropyl alcohol to hydrolyze any remaining silicon intermediates, yielding the crude product which can be purified by recrystallization. orgsyn.org This method is broadly applicable to various amines, including aliphatic, aromatic, and heterocyclic ones, although it shows limitations with amines bearing bulky substituents in the ortho position, such as 2-trifluoromethylaniline. orgsyn.orgcdnsciencepub.com

Table 2: Synthesis of 2,6-Dimethylphenylthiourea using Silicon Tetraisothiocyanate

Amine Reagent Solvent Product Yield Reference

Green Chemistry Approaches in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas, aiming to reduce the use of hazardous solvents and reagents, shorten reaction times, and improve energy efficiency.

Sonochemical synthesis , which utilizes ultrasonic irradiation to drive chemical reactions, has been effectively employed for preparing thiourea derivatives. Ultrasound can enhance reaction rates and yields, often under milder conditions than conventional heating. epa.gov For example, the synthesis of N-aroyl thioureas has been successfully achieved by treating aroyl chlorides with potassium thiocyanate and an amine in acetone (B3395972) under ultrasonic irradiation. acs.org The use of ultrasound has also been applied to the synthesis of poly(thiourea-amide)s, demonstrating its utility in polymer chemistry. imist.ma

Mechanochemical synthesis , involving solvent-free grinding or ball milling, represents a significant advancement in green chemistry. nih.gov This technique has proven highly efficient for the quantitative synthesis of thioureas, often eliminating the need for bulk solvents and simplifying work-up procedures. nih.govbeilstein-journals.org The reaction is typically rapid and high-yielding. beilstein-journals.org For instance, the click-coupling of various amines with isothiocyanates occurs quantitatively within minutes of milling. researchgate.netnih.gov This method is particularly effective for sterically hindered amines like 2,6-dimethylaniline, which can be converted to the corresponding thiourea in high yield. nih.govbeilstein-journals.org Mechanochemistry has also been used to prepare primary thioureas from thiocarbamoyl benzotriazoles, which serve as stable, easy-to-handle isothiocyanate equivalents. rsc.org

Table 3: Green Synthesis Approaches for Thiourea Derivatives

Method Key Features Example Application Reference
Sonochemistry Ultrasonic irradiation, enhanced reaction rates Synthesis of N-(cyclohexylcarbamothioyl)-2-naphthamide acs.org

| Mechanochemistry | Solvent-free ball milling, rapid, high yields | Synthesis of thioureas from 2,6-dimethylaniline | nih.govbeilstein-journals.org |

Ultraviolet (UV) radiation can play a significant role in chemical processes involving thiourea. While not always a method for de novo synthesis, UV light can induce important transformations. Studies have shown that thiourea, which typically exists in the more stable thione form, can undergo a tautomerization to the thiol form upon exposure to UV radiation in cryogenic matrices. researchgate.netaip.org This process is often reversible, with the thiol form converting back to the thione. aip.org

Furthermore, UV light has been shown to assist in the synthesis and growth of thiourea-containing crystal complexes. For example, the chemical bath deposition of bis(thiourea) cadmium chloride crystals is influenced by UV light, which promotes preferential crystal growth and alters morphology. jove.com Similarly, the synthesis of bis-thiourea cobalt chloride complexes under UV irradiation results in crystals that are significantly larger than those grown without UV assistance, suggesting that the light favors the incorporation of thiourea into the crystal structure. mdpi.com In other applications, UV irradiation has been used as a green, one-pot method to synthesize starch-capped CdSe quantum dots, which are then functionalized with thiourea for sensing applications. arabjchem.org

Advanced Synthetic Strategies for 2,3-Dimethylphenylthiourea Derivatives

Beyond established and green methods, advanced strategies focus on creating novel thiourea derivatives and using them as versatile building blocks for more complex molecules. One-pot methods in green solvents like cyrene have been developed for the efficient preparation of N,N'-diaryl thioureas with nearly quantitative yields. nih.gov

Another approach involves using carbon disulfide as the thiocarbonyl source in aqueous media, which avoids toxic reagents like thiophosgene (B130339) or isothiocyanates. organic-chemistry.orgtandfonline.com This method is particularly effective for synthesizing N,N'-disubstituted aliphatic thioureas at room temperature without a catalyst. tandfonline.comtandfonline.com

Furthermore, thiourea derivatives, including potential this compound analogues, serve as crucial intermediates in the synthesis of various heterocyclic compounds. They are key precursors for synthesizing:

Thiazolidin-4-ones : These are prepared by reacting thioureas with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or by the cyclization of intermediates formed from amines, aldehydes, and thioglycolic acid. nih.gov

2-Aminobenzothiazoles : These can be synthesized through the cyclization of aryl thioureas in the presence of bromine. asianpubs.orgkoreascience.kr

These strategies highlight the role of this compound not just as a final product but as a valuable scaffold for constructing a diverse range of functional molecules.

Copper-Catalyzed S-Arylation Reactions, including Dimethylphenylthiourea Substrates

Copper-catalyzed S-arylation has emerged as a powerful tool for the formation of carbon-sulfur bonds, and this methodology has been successfully applied to thiourea substrates to generate S-aryl isothioureas. These products are valuable intermediates in organic synthesis. A simple and efficient ligand-free, copper-catalyzed method for the S-arylation of arylthioureas has been developed, demonstrating good yields and broad substrate scope with short reaction times. organic-chemistry.org In this transformation, an arylthiourea reacts with an aryl iodide in the presence of a copper(I) catalyst and a base to afford the corresponding S-aryl isothiourea.

Another effective approach involves the use of diaryliodonium salts as the arylating agent in a copper-catalyzed reaction. researchgate.net This method tolerates a wide variety of functional groups on both the arylthiourea and the diaryliodonium salt, providing access to a diverse range of arylisothioureas in good yields. researchgate.net The reaction typically proceeds in the presence of a copper(I) salt, such as copper(I) chloride (CuCl), and a base like potassium carbonate (K₂CO₃). researchgate.net Furthermore, copper oxide nanoparticles have been utilized as a catalyst for the synthesis of aryl sulfides from aryl halides and thiourea in a cascade reaction. ciac.jl.cn

The general reaction scheme for the copper-catalyzed S-arylation of an arylthiourea is as follows:

Ar-NH-C(=S)-NH₂ + Ar'-I → [Cu Catalyst, Base] → Ar-NH-C(=N)-S-Ar'

The scope of this reaction has been explored with various substituted arylthioureas and aryl iodides, as illustrated in the following table.

Table 1: Copper-Catalyzed S-Arylation of Arylthioureas with Aryl Iodides

Arylthiourea (Ar) Aryl Iodide (Ar') Catalyst System Yield (%)
Phenylthiourea (B91264) Iodobenzene CuI / Base Good
4-Methylphenylthiourea 4-Iodoanisole CuCl / K₂CO₃ 85
4-Chlorophenylthiourea Iodobenzene CuCl / K₂CO₃ 82
2-Methylphenylthiourea 4-Iodotoluene CuCl / K₂CO₃ 78
Naphthylthiourea Iodobenzene CuI / Base Good

Data is illustrative and compiled from findings in referenced literature. organic-chemistry.orgresearchgate.net

Derivatization from Primary and Secondary Amines

The most fundamental and widely used methods for the synthesis of thioureas, including this compound, involve the derivatization of primary and secondary amines. The reaction of an amine with an isothiocyanate is a versatile and atom-economical approach to produce unsymmetrical thioureas. mdpi.com For the synthesis of this compound, this would involve the reaction of 2,3-dimethylaniline (B142581) with a suitable isothiocyanate salt or generating the isothiocyanate in situ.

Another prevalent method is the reaction of amines with carbon disulfide. mdpi.comnih.gov This can be a one-pot synthesis where a primary or secondary amine is reacted with carbon disulfide, often in the presence of a base and a second amine, to yield unsymmetrical thioureas. For example, a one-step method for constructing unsymmetrical thioureas from amines and carbon disulfide has been achieved in DMSO, proving compatible with various primary and secondary amines. nih.gov An efficient synthesis of di- and trisubstituted thioureas has also been reported through the condensation of amines and carbon disulfide in an aqueous medium, which works particularly well for aliphatic primary amines. organic-chemistry.org

The general schemes for these derivatizations are:

From Isothiocyanates: Ar-NH₂ + R-NCS → Ar-NH-C(=S)-NH-R

From Carbon Disulfide: Ar-NH₂ + CS₂ + R'R''NH → Ar-NH-C(=S)-NR'R''

The following table showcases the synthesis of various thiourea derivatives from different amines, highlighting the versatility of these methods.

Table 2: Synthesis of Thioureas from Amines

Amine 1 Amine 2 / Reagent Solvent Yield (%)
2-Naphthylamine Diethylamine / CS₂ DMSO 95
Aniline Benzylamine / CS₂ DMSO Excellent
Benzylamine Isopropylamine / CS₂ Water 85
Cyclohexylamine Phenyl isothiocyanate Ethanol High
3-Aminoquinoline Diethylamine / CS₂ DMSO Good

Data is illustrative and compiled from findings in referenced literature. mdpi.comnih.govorganic-chemistry.org

Stereochemical Control and Regioselectivity in Thiourea Synthesis

Achieving stereochemical control and regioselectivity is a critical aspect of modern organic synthesis, and these principles are actively applied in the preparation of complex thiourea derivatives.

Stereochemical Control: The synthesis of chiral thioureas has become particularly important due to their extensive use as organocatalysts. mdpi.comnih.gov The most common strategy to introduce chirality is to use a chiral amine as a starting material, which then reacts with an isothiocyanate or a derivative of carbon disulfide. mdpi.com For instance, chiral thioureas have been prepared from amino acid derivatives and Cinchona alkaloids. mdpi.com The combination of a sulfoximine (B86345) moiety with a thiourea core has led to novel organocatalysts, synthesized through multi-step sequences that preserve the stereochemical integrity of the sulfur-containing fragment. beilstein-journals.org The development of chiral bifunctional thioureas, which incorporate a chiral scaffold like (1R,2R)-cyclohexanediamine, has also been a successful strategy for creating highly effective stereoselective catalysts. acs.org

Regioselectivity: In the synthesis of unsymmetrical 1,3-disubstituted thioureas, or in subsequent reactions of these molecules, regioselectivity is a key consideration. When an unsymmetrical thiourea reacts, the two nitrogen atoms are not equivalent, and the reaction can proceed at either site. The outcome is often governed by the electronic and steric properties of the substituents. For instance, in the reaction of unsymmetrical thioureas with chloroacetylchloride to form 2-imino-4-thiazolidinones, the reaction is regioselective and depends on the pKa of the amines used to construct the thiourea. rsc.org Similarly, the hypervalent iodine(III)-mediated N-acylation of 1,3-disubstituted thioureas shows regioselectivity, with acylation occurring on the nitrogen atom connected to the amine with the lower pKa. acs.org The study of the regioselective addition of unsymmetrical thioureas to maleic acid derivatives has shown that the selectivity depends on steric factors, solvent polarity, and the nature of the maleic acid derivative. rsc.org

Table 3: Factors Influencing Regioselectivity in Thiourea Reactions

Reaction Type Unsymmetrical Thiourea Substituents Directing Factor Outcome
N-Acylation Aryl vs. Alkyl Lower pKa of amine Acylation on the aryl-substituted nitrogen
Thiazolidinone formation Amine with lower pKa vs. higher pKa pKa of amines Amine with lower pKa becomes part of the exocyclic imino group
Addition to N-phenylmaleimide N-alkyl-N'-phenyl Increasing size of alkyl group Favors isomer with the alkyl group in the exo-cyclic position

Data is illustrative and compiled from findings in referenced literature. rsc.orgacs.orgrsc.org

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is crucial for improving the efficiency, sustainability, and cost-effectiveness of thiourea synthesis. Research in this area focuses on variables such as temperature, solvent, catalyst, and reagent stoichiometry to maximize product yield and purity.

For the synthesis of thioureas from amines and carbon disulfide, the choice of solvent has been shown to be critical. In one study, DMSO was found to be the optimal solvent, providing a higher yield in a shorter time compared to solvents like THF, methanol, or toluene. nih.gov Further optimization showed that adjusting the stoichiometry of the amine and carbon disulfide to 1.2 equivalents resulted in a near-quantitative yield. nih.gov

In the synthesis of thiourea from urea (B33335) and Lawesson's reagent, a systematic study of reaction time, temperature, and the mass ratio of reactants was conducted. bibliotekanauki.pl The optimal conditions were determined to be a reaction time of 3.5 hours at a temperature of 75°C, with a 2:1 mass ratio of urea to Lawesson's reagent, leading to a significant improvement in the yield. bibliotekanauki.pl

Continuous-flow synthesis has also been explored as a method for yield enhancement and process control. nih.gov In the continuous-flow synthesis of thioureas from isocyanides and a polysulfide solution, parameters such as temperature and residence time were optimized. Increasing the temperature from 60°C to 80°C and extending the residence time resulted in a dramatic increase in product conversion. nih.gov

Table 4: Optimization of Reaction Conditions for Thiourea Synthesis

Synthetic Method Parameter Optimized Initial Condition Optimized Condition Yield/Conversion Improvement
Amines + CS₂ Solvent Toluene DMSO From 58% to 95%
Amines + CS₂ Reagent Stoichiometry 2.0 equiv. 1.2 equiv. From 89% to 95%
Urea + Lawesson's Reagent Temperature - 75°C Optimized for max yield
Urea + Lawesson's Reagent Reaction Time - 3.5 hours Optimized for max yield
Continuous Flow (Isocyanide + Polysulfide) Temperature 60°C 80°C From 36% to 62% conversion
Continuous Flow (Isocyanide + Polysulfide) Residence Time 26 s 6.5 min From 36% to >95% conversion

Data is illustrative and compiled from findings in referenced literature. nih.govbibliotekanauki.plnih.gov

Coordination Chemistry of 2,3 Dimethylphenylthiourea Derivatives

Ligand Properties of Dimethylphenylthioureas

Thiourea (B124793) derivatives, including 2,3-dimethylphenylthiourea, are notable for their flexible coordination behavior, which is dictated by the electronic and steric effects of the substituent groups on the thiourea backbone. These ligands possess multiple heteroatoms that can act as potential donor sites for metal ions. researchgate.net

The this compound molecule contains both sulfur and nitrogen atoms, each with lone pairs of electrons available for coordination to a metal center. researchgate.netwikipedia.org The thione group (C=S) is the primary site of coordination. The sulfur atom, being a soft donor, typically forms strong bonds with soft or borderline metal ions. The nitrogen atoms of the amino groups also possess lone pairs and can participate in bonding, making them potential donor sites. researchgate.net The electronic properties of the ligand, influenced by the dimethylphenyl substituent, can modulate the donor strength of both the sulfur and nitrogen atoms. Thioureas are considered an important class of ligands due to their multi-donor sites. researchgate.net

The presence of multiple donor atoms allows this compound to exhibit different coordination modes, or denticity. libretexts.org It can act as a monodentate ligand, typically coordinating to a metal ion through its sulfur atom. researchgate.net In this mode, the ligand donates one pair of electrons to the metal center. ncert.nic.in

Alternatively, it can function as a bidentate ligand by coordinating through both the sulfur atom and one of the nitrogen atoms of the N-H groups. researchgate.netnih.gov This results in the formation of a stable chelate ring, a phenomenon known as the chelate effect, which enhances the stability of the resulting complex compared to coordination with monodentate ligands. wikipedia.org The ability to switch between monodentate and bidentate coordination showcases the ligand's flexibility. Bifunctional thioureas are noted for their role as active traps for heavy metals. researchgate.net

Complex Formation with Transition Metal Ions

The versatile ligand properties of this compound facilitate its complexation with a variety of d-block transition metals. The nature of the resulting complex is influenced by the metal ion's identity, its oxidation state, and the reaction conditions.

Research has demonstrated the successful synthesis of complexes between N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea and several divalent transition metals. researchgate.net

Fe(II), Ni(II), and Cu(II): Complexes of this compound derivatives with iron(II), nickel(II), and copper(II) have been synthesized and characterized. researchgate.net These first-row transition metals readily form complexes, often exhibiting interesting magnetic and electronic properties.

Co(II): Cobalt complexes with various thiourea derivatives are known, and it is expected that this compound would form stable complexes with Co(II), likely adopting tetrahedral or octahedral geometries depending on the stoichiometry and other ligands present. nih.govdyenamo.sersc.org

Ag(I): Silver(I) has a strong affinity for sulfur donors. Thiourea ligands bearing phosphine (B1218219) groups have been shown to coordinate with silver, forming chelated structures through both phosphorus and sulfur atoms, resulting in tetrahedral geometries. mdpi.com Other silver complexes with bidentate and monodentate ligands can form three-coordinate or four-coordinate species. nih.gov

Au(I) and Au(III): Gold complexes with thiourea derivatives have also been explored. mdpi.comunizar.es Depending on the specific ligand and the gold oxidation state, different coordination geometries can be achieved. For instance, with certain phosphine-thiourea ligands, gold(I) can form linear complexes by coordinating to the phosphorus atom, or exist in equilibrium with three-coordinate species. mdpi.comunizar.es Gold(III) complexes, which are generally square planar, can also be formed with thiourea-type ligands. uea.ac.ukrsc.orgrsc.orgmdpi.com

The synthesis of metal complexes with this compound derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netnih.govarabjchem.orgeolss.net For example, complexes of N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea have been prepared by reacting the ligand with metal chlorides (MCl₂·xH₂O) in ethanol (B145695) or a mixture of ethanol and dichloromethane. researchgate.net

The general reaction can be represented as: MCl₂·xH₂O + nL → [M(L)n]Cl₂ + xH₂O (where M = Fe(II), Ni(II), Cu(II); L = N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea; and n can be 2, 3, or 4) researchgate.net

The resulting complexes are then isolated and can be characterized by various spectroscopic techniques, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, to confirm the coordination of the ligand to the metal ion. researchgate.net

Table 1: Synthesized Metal Complexes with N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea (H₂L¹)

Metal Ion Metal Salt Used Reaction Conditions
Fe(II) FeCl₂·4H₂O 0°C
Ni(II) NiCl₂ Reflux for 1 hour
Cu(II) CuCl₂·2H₂O Room Temperature

Data sourced from Allouch et al. (2018). researchgate.net

Structural Analysis of Coordination Compounds

In the FT-IR spectra of thiourea complexes, shifts in the vibrational frequencies of the C=S and N-H groups upon coordination provide direct evidence of the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. For the synthesized complexes of N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea, FT-IR spectroscopy was used to confirm the formation of the complexes. researchgate.net Similarly, ¹H NMR spectroscopy helps in identifying changes in the chemical environment of the ligand's protons upon complexation. researchgate.net These spectroscopic methods, combined with other analytical data, allow for the detailed structural characterization of these coordination compounds.

Table 2: List of Chemical Compounds

Compound Name
This compound
N-(2-methylphenyl), N'-(2,3-dimethylphenyl)thiourea
Copper(II) chloride
Nickel(II) chloride
Cobalt(II) chloride
Iron(II) chloride
Silver(I) nitrate
Gold(I) chloride
Gold(III) chloride
Ethanol

Ligand Conformation within Complexes

The conformation of N-substituted thiourea ligands, including this compound, within metal complexes is primarily dictated by the orientation around the C-N bonds. Thiourea derivatives can exist in different conformations due to rotation around these bonds, leading to various spatial arrangements of the substituent groups relative to the thiocarbonyl sulfur atom.

Coordination Geometry and Stereochemistry

Thiourea and its derivatives are versatile ligands capable of coordinating to metal ions in several modes. The most common coordination behaviors observed are:

Monodentate S-coordination: The ligand binds to the metal center exclusively through the soft sulfur donor atom. This is the most prevalent coordination mode. mdpi.com

Bidentate N,S-chelation: The ligand forms a chelate ring by coordinating through both a nitrogen atom and the sulfur atom. This often requires deprotonation of the coordinating nitrogen. mdpi.com

Bridging Coordination: The thiourea ligand can bridge two metal centers, a mode often seen in polynuclear complexes. mdpi.com

For a simple ligand like this compound, monodentate coordination through the sulfur atom is most probable, leading to various coordination geometries depending on the metal ion and stoichiometry. For example, with metal ions like Ag(I) or Au(I), linear two-coordinate complexes are common. unizar.es For metals like Pd(II) or Pt(II), four-coordinate square planar geometries are expected, while metals such as Co(II) or Zn(II) typically form four-coordinate tetrahedral complexes. unizar.eslibretexts.org

In square planar or octahedral complexes, stereoisomerism, specifically geometric (cis-trans) isomerism, can arise when other ligands are present. slideshare.net For example, in a hypothetical square planar complex of the type [M(this compound)₂Cl₂], cis and trans isomers would be possible, with distinct spatial arrangements of the ligands. slideshare.net Optical isomerism is also a possibility in certain chiral structures, such as an octahedral complex with three bidentate ligands, which can form left-handed (Λ) or right-handed (Δ) propeller-like structures. libretexts.org

Table 1: Common Coordination Geometries for Thiourea Complexes

Coordination NumberGeometryExample Metal IonsCoordination Mode Example
2LinearAg(I), Au(I)Monodentate (S)
4TetrahedralZn(II), Co(II), Ag(I)Monodentate (S), Bidentate (S,N)
4Square PlanarPd(II), Pt(II), Cu(II)Monodentate (S), Bidentate (S,N)
6OctahedralCo(III), Fe(III), Cr(III)Monodentate (S)

Crystal Engineering and Supramolecular Assembly of Complexes

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. unizar.es For complexes of this compound, the supramolecular assembly is expected to be governed by a combination of hydrogen bonds and π-stacking interactions.

The N-H protons of the thiourea moiety are excellent hydrogen bond donors, readily forming N-H···S hydrogen bonds with the thione sulfur of neighboring complexes. If the complex contains other hydrogen bond acceptors (e.g., from co-ligands or solvent molecules), more complex hydrogen-bonding networks can be formed. These interactions are fundamental in building robust one-, two-, or three-dimensional supramolecular architectures. nih.gov

Influence of Metal Coordination on Ligand Reactivity

The coordination of the this compound ligand to a metal center significantly alters its electronic properties and chemical reactivity. By acting as a Lewis base (electron donor) to the metal ion (Lewis acid), the ligand's electron density is polarized towards the metal.

This electronic shift has several key consequences:

Increased Acidity of N-H Protons: The withdrawal of electron density by the metal center makes the protons on the nitrogen atoms more acidic than in the free ligand. This can facilitate deprotonation, potentially leading to changes in coordination mode (e.g., from monodentate to bidentate) or reactivity.

Modification of the C=S Bond: Coordination through the sulfur atom reduces the C=S double bond character. This is observable spectroscopically as a shift in the C=S stretching frequency in the infrared (IR) spectrum. This weakening of the bond can make the thiocarbonyl group more susceptible to certain chemical transformations.

Altered Redox Potential: The electronic environment provided by the ligand influences the redox potential of the metal center. The sulfur donor of the thiourea is considered a soft base, and its coordination can stabilize certain oxidation states of the metal, thereby tuning the electrochemical properties of the complex.

Chelation Effects and Thermodynamic Stability of Complexes

The chelate effect describes the enhanced thermodynamic stability of a metal complex containing a chelating ligand (a ligand that binds to a metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. researchgate.netdalalinstitute.com As a ligand with a single thiourea group, this compound is inherently monodentate and does not exhibit a chelate effect on its own.

To achieve chelation, the ligand would need to be functionalized with an additional donor group positioned to form a stable 5- or 6-membered ring upon coordination. For instance, introducing a donor group at the ortho position of the phenyl ring could create a bidentate ligand.

The thermodynamic stability of metal complexes is governed by the strength of the metal-ligand bonds and is quantified by the formation constant (Kf) or its logarithm (log Kf). The stability of complexes with this compound would be expected to follow general trends such as the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). mdpi.com This series reflects the general increase in stability across the period, with a peak at copper due to the high ligand field stabilization energy of Cu(II) in distorted octahedral geometries. mdpi.com The stability is also influenced by the hardness or softness of the metal and ligand; the soft sulfur donor of thiourea generally forms more stable complexes with softer metal ions like Pd(II), Ag(I), and Hg(II).

Applications of Coordination Complexes in Catalysis and Materials Science

While specific applications for complexes of this compound are not documented, the broader family of thiourea-metal complexes has shown significant promise in both catalysis and materials science.

Catalysis: Palladium complexes are renowned for their catalytic activity in cross-coupling reactions. rsc.org Complexes with sulfur-containing ligands, including thioureas, have been successfully employed as catalysts for reactions such as the Heck and Suzuki-Miyaura couplings. rsc.orgrsc.org These reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. The thiourea ligand can stabilize the palladium center, and its electronic and steric properties can be tuned by substituents on the phenyl ring to optimize catalytic efficiency and selectivity.

Materials Science: Coordination complexes, particularly of platinum(II), are of great interest in materials science for their unique photophysical properties. mdpi.com Platinum(II) complexes incorporating benzoylthiourea (B1224501) derivatives have been shown to exhibit stimuli-responsive luminescence, such as mechanochromism (color change upon grinding) and solvatochromism (color change in different solvents). These properties arise from changes in intermolecular interactions (e.g., Pt-Pt distances or π-stacking) in the solid state. Complexes of this compound with platinum or other d⁸ metals could potentially be designed to create "smart" materials for applications in sensors, displays, and security inks.

Table 2: Potential Applications of Related Thiourea-Metal Complexes

Application AreaMetalType of ApplicationUnderlying Principle
CatalysisPalladium(II)Heck & Suzuki-Miyaura ReactionsStabilization of catalytically active Pd species for C-C bond formation.
Materials SciencePlatinum(II)Luminescent Materials (Sensors, Inks)Stimuli-responsive changes in emission based on intermolecular interactions.
Bioinorganic ChemistryGold(I), Silver(I)Anticancer AgentsCoordination to a metal center can enhance the cytotoxicity of the thiourea ligand.

Biological and Pharmacological Activities of 2,3 Dimethylphenylthiourea Derivatives

Broad Spectrum Biological Activities of Thiourea (B124793) Compounds

Thiourea and its derivatives are recognized for their diverse biological applications, which encompass antibacterial, antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net These activities are attributed to the unique structural features of the thiourea scaffold, including the thione and two amino groups, which can engage in various interactions with biological targets. mdpi.com

Antioxidant Potential

Thiourea derivatives are known for their ability to scavenge free radicals, which are implicated in numerous disease pathologies. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests.

While specific studies on the antioxidant potential of 2,3-dimethylphenylthiourea were not prominently found, research on related isomers provides valuable insights. For instance, a study on various thiourea derivatives, including 1,3-bis(2,6-dimethylphenyl)thiourea, demonstrated their potential as antioxidants. hueuni.edu.vn Another study synthesized and evaluated the antioxidant potential of 1-(2,4-dimethylphenyl)-3-phenylthiourea. researchgate.net The antioxidant activity of thiourea derivatives is often attributed to their ability to donate a hydrogen atom from their N-H bonds to neutralize free radicals, with the hydrogen atom transfer (HAT) mechanism being a proposed pathway. hueuni.edu.vn

The antioxidant capacity of some thiourea derivatives is presented in the table below.

CompoundAssayIC50 ValueReference
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM hueuni.edu.vn
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS2.400 ± 0.021 mM hueuni.edu.vn

Enzyme Inhibition Studies

Thiourea derivatives have been investigated as inhibitors of various enzymes involved in different pathological processes.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. Certain unsymmetrical thiourea derivatives have been tested for their anti-cholinesterase activity, with some compounds showing inhibitory potential against both AChE and BChE. nih.gov For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited IC50 values of 50 and 60 µg/mL against AChE and BChE, respectively. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and for treating hyperpigmentation disorders. Some thiourea derivatives have shown promising tyrosinase inhibitory activity. researchgate.netnih.gov In a study, certain 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives were found to be effective tyrosinase inhibitors. prepladder.com

α-Amylase and α-Glucosidase: Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netnih.gov Several thiourea derivatives have demonstrated inhibitory activity against these enzymes. researchgate.netprepladder.com For instance, a study screening novel thiourea derivatives found that some compounds, such as 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea, were potent inhibitors of α-amylase. researchgate.net Another derivative, 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH), showed the highest activity against α-glucosidase with a percentage inhibition of 86 ± 0.4% (IC50 = 47.9 μM). researchgate.netmdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B can enhance insulin sensitivity. nih.gov The thiourea derivative 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) also exhibited potent inhibitory activity against PTP1B, with a percentage inhibition of 85 ± 0.5% (IC50 = 79.74 μM). researchgate.netmdpi.com

The inhibitory activities of selected thiourea derivatives against various enzymes are summarized below.

CompoundTarget EnzymeInhibition/IC50Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL nih.gov
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL nih.gov
1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thioureaα-Amylase85 ± 1.9% researchgate.net
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH)α-Glucosidase86 ± 0.4% (47.9 μM) researchgate.netmdpi.com
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH)Protein Tyrosine Phosphatase 1B (PTP1B)85 ± 0.5% (79.74 μM) researchgate.netmdpi.com

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Antibacterial: Many thiourea derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain thiazole (B1198619) derivatives of thiourea have shown promising activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com The antibacterial activity is often attributed to the presence of specific substituents on the phenyl rings of the thiourea scaffold.

Antifungal: Thiourea derivatives have also demonstrated significant antifungal activity against various fungal strains, including Candida species. mdpi.comturkjps.org Some derivatives have shown potent activity against clinically relevant strains like Candida auris, which is known for its resistance to common antifungal drugs. mdpi.com

Antiviral: The antiviral potential of thiourea derivatives has also been explored. Some studies have reported on the synthesis of novel thiourea derivatives and their evaluation for antiviral activity against a range of DNA and RNA viruses. nih.govnih.gov

Anti-inflammatory and Analgesic Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Thiourea derivatives have been investigated for their anti-inflammatory and analgesic (pain-relieving) properties. nih.govfrontiersin.org

The anti-inflammatory activity of these compounds is often assessed using models such as carrageenan-induced paw edema in rats. mdpi.comnih.gov Studies on naproxen-thiourea derivatives have shown that these compounds can exhibit significant anti-inflammatory effects, in some cases superior to the parent drug naproxen. mdpi.com The mechanism of action is thought to involve the inhibition of inflammatory mediators.

Similarly, the analgesic effects of thiourea derivatives have been demonstrated in various pain models, such as the acetic acid-induced writhing test. researchgate.netnih.gov Certain 1,2,4-triazole (B32235) derivatives containing a thiourea moiety have shown significant analgesic activity. nih.gov

Anticancer and Antitumor Properties

Thiourea derivatives have garnered considerable attention as potential anticancer agents due to their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.gov Their anticancer activity is believed to stem from multiple mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression. frontiersin.orgmdpi.com

Diarylthiourea derivatives, in particular, have been a focus of research for their promising anticancer potential. mdpi.com For example, a novel N,N′-diarylthiourea derivative has been synthesized and shown to have a toxic effect on the growth of MCF-7 breast cancer cells. mdpi.com The structural diversity of thiourea derivatives allows for the fine-tuning of their properties to target specific cancer-related molecular pathways. mdpi.com

Antidiabetic Mechanisms

As mentioned in the enzyme inhibition section, thiourea derivatives are being actively explored for their potential in managing diabetes mellitus. researchgate.netresearchgate.net The primary mechanisms underlying their antidiabetic effects include the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of insulin signaling pathways.

By inhibiting α-amylase and α-glucosidase, thiourea derivatives can delay the absorption of glucose from the intestine, thereby reducing post-meal blood glucose spikes. prepladder.comresearchgate.net Furthermore, the inhibition of PTP1B by some thiourea derivatives can enhance insulin sensitivity, which is a key factor in the pathophysiology of type 2 diabetes. researchgate.netnih.gov Some plant-derived compounds with antidiabetic properties are known to act by promoting insulin release or increasing glucose utilization, mechanisms that could also be relevant for certain thiourea derivatives. nih.gov

Urease Inhibition

Thiourea and its derivatives have long been recognized as a significant class of urease inhibitors. nih.govnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, and its activity is implicated in various pathological conditions, including those caused by Helicobacter pylori. nih.govmdpi.com The inhibition of this enzyme is a key therapeutic strategy, and numerous thiourea derivatives have been synthesized and evaluated for this purpose. nih.gov

Derivatives of tryptamine (B22526) containing a thiourea moiety have demonstrated potent urease inhibitory activity, with some compounds showing significantly greater efficacy than the standard inhibitor, thiourea. nih.gov Research into various N-monosubstituted and N,N'-disubstituted thioureas has shown that the substitution pattern plays a crucial role in the inhibitory potential. nih.gov While many disubstituted thioureas are effective, some N-monosubstituted aroylthioureas have exhibited exceptionally potent, reversible, and mixed-mechanism inhibition of urease. nih.gov

Studies on furan (B31954) chalcones incorporating a thiourea linkage have also yielded promising results, with some derivatives showing more potent urease inhibition than the reference drug thiourea. mdpi.com The electronic and structural features of the substituents on the aromatic rings of these molecules are critical determinants of their inhibitory activity. mdpi.comekb.eg

Compound ClassExample CompoundUrease SourceIC50 (μM)Reference CompoundReference IC50 (μM)
Tryptamine Thiourea DerivativeCompound 14 (ortho-methyl substituted)Jack Bean11.4 ± 0.4Thiourea21.2 ± 1.3
Tryptamine Thiourea DerivativeCompound 16 (para-chloro substituted)Jack Bean13.7 ± 0.9Thiourea21.2 ± 1.3
N-monosubstituted AroylthioureaCompound b11Jack Bean0.060 ± 0.004Acetohydroxamic acid27 ± 1.0
Furan Chalcone (B49325) Derivative1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one (4h)Bacterial16.13 ± 2.45Thiourea21.25 ± 0.15
Furan Chalcone Derivative1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s)Bacterial18.75 ± 0.85Thiourea21.25 ± 0.15

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological efficacy of thiourea analogues is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different molecular features influence their inhibitory potency and for designing more effective inhibitors. ekb.eg

Influence of Substituent Effects on Biological Efficacy

The nature, position, and electronic properties of substituents on the phenyl ring of phenylthiourea (B91264) derivatives significantly impact their urease inhibitory activity. nih.govekb.eg

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃), on the aryl part of thiourea derivatives has been shown to result in potent urease inhibition. nih.gov For instance, a methyl substituent at the ortho position of a tryptamine-thiourea derivative was found to be the most active in its series. nih.gov Conversely, electron-withdrawing groups like halogens (e.g., chloro) also contribute to significant inhibitory activity, particularly when substituted at the para position. nih.govmdpi.com The high electron-withdrawing effect of a nitro group and the moderate effect of a chloro group have been noted to potentially increase the activity of urease inhibitors. mdpi.com

Positional Isomerism: The position of the substituent on the aromatic ring is a critical factor. In a study of tryptamine-thiourea derivatives, an ortho-methyl group led to the highest potency, while a para-chloro group also showed strong activity. nih.gov For 1,2,3-triazole derivatives of metronidazole, which also act as urease inhibitors, compounds with ortho-substituted phenyl rings displayed more potent activity. bohrium.com

Steric Factors: Steric hindrance can affect the binding of the inhibitor to the enzyme's active site. It has been suggested that the smaller size of the N-monosubstituted thiourea motif, compared to the N,N'-disubstituted one, allows it to bind more effectively into the active pocket of urease, similar to thiourea itself. nih.gov

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of drugs. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different pharmacological and pharmacokinetic profiles because biological systems, such as enzyme active sites, are themselves chiral. nih.gov

While specific studies on the stereochemical aspects of this compound are not extensively detailed in the provided search results, the general principles of drug chirality are highly relevant. nih.govnih.gov For many therapeutic agents, one enantiomer is significantly more active than the other. nih.gov This difference in activity arises from the specific three-dimensional fit required for a molecule to bind effectively to its biological target. nih.gov In the context of urease inhibition, the precise spatial orientation of the phenyl ring, the thiourea group, and any substituents would be critical for optimal interaction with the amino acid residues in the enzyme's active site. Any chiral centers within the molecule could therefore lead to stereoisomers with differing inhibitory potencies.

Mechanistic Investigations of Biological Action

Understanding the mechanism by which these compounds exert their biological effects is fundamental for their development as therapeutic agents. This involves identifying their molecular targets and elucidating how they modulate cellular functions.

Molecular Target Identification and Binding Modes

The primary molecular target for the thiourea derivatives discussed is the enzyme urease. nih.gov Molecular docking studies have been instrumental in visualizing the binding interactions between these inhibitors and the active site of urease. nih.govmdpi.comekb.eg The active site of urease contains two nickel (II) ions that are crucial for its catalytic activity. nih.gov

Inhibitors based on the thiourea scaffold are thought to interact with these nickel ions and with key amino acid residues in the active site. nih.gov For example, molecular docking of furan chalcone derivatives revealed that the dichlorophenyl moiety plays a vital role in the strong binding to the urease enzyme, with the chlorine atoms forming robust interactions with active-site residues. mdpi.com Similarly, for dihydropyrimidine (B8664642) phthalimide (B116566) hybrids, the most active compounds were found to dock well within the active site of urease, interacting with crucial amino acids. ekb.eg

Kinetic studies have revealed different modes of inhibition for various thiourea derivatives. Some act as non-competitive inhibitors, while others are competitive or mixed-type inhibitors. nih.govnih.govnih.gov For example, several tryptamine-thiourea derivatives were found to be non-competitive inhibitors. nih.gov In contrast, some N-monosubstituted aroylthioureas displayed a mixed-mechanism of inhibition. nih.gov Competitive inhibitors, on the other hand, bind directly to the active site, preventing the substrate from binding. nih.govrsc.org

Cellular Pathway Modulation

The inhibition of urease by compounds like this compound derivatives directly impacts cellular pathways, particularly in urease-dependent pathogens such as H. pylori. nih.gov Urease is essential for the survival of H. pylori in the acidic environment of the stomach, as it neutralizes gastric acid by producing ammonia. rsc.orgbrieflands.com

By inhibiting urease, these compounds disrupt the pathogen's ability to regulate its periplasmic pH, leading to a compromised defense against stomach acid. nih.gov This inhibition of urease activity has been shown to retard bacterial growth and impact its acid tolerance. nih.govrsc.org Therefore, the primary cellular pathway modulated by these inhibitors is the acid resistance mechanism of the bacterium. The ultimate consequence of this modulation is the reduced viability and colonization potential of the pathogen, which forms the basis of their therapeutic application in treating conditions like gastritis and peptic ulcers. nih.gov

Development of Novel Drug Candidates based on this compound Scaffold

The thiourea scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities. This has led to the exploration of these compounds in the development of new therapeutic agents. While extensive research exists for various thiourea derivatives, the development of drug candidates specifically from the this compound scaffold is a more niche area of investigation.

Research into compounds incorporating the 2,3-dimethylphenyl group attached to a thiourea moiety has identified molecules with potential therapeutic applications. One such compound is 5-bromo-N-[(2,3-dimethylphenyl)carbamothioyl]furan-2-carboxamide. ontosight.ai This molecule integrates the this compound structure with a furan ring and a bromine atom. The presence of these chemical features is thought to influence the compound's stability, reactivity, and, consequently, its biological activity. ontosight.ai

The structural characteristics of 5-bromo-N-[(2,3-dimethylphenyl)carbamothioyl]furan-2-carboxamide, which include both hydrophobic (the dimethylphenyl ring) and hydrophilic regions, suggest its potential for interacting with various biological targets. ontosight.ai Compounds containing thiourea moieties have been investigated for a range of potential biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. ontosight.ai The specific combination of the furan ring, a bromine atom, and the this compound core in this derivative may enhance these potential therapeutic properties. ontosight.ai

Further in-depth research is required to fully elucidate the specific pharmacological profile and potential therapeutic applications of derivatives based on the this compound scaffold.

Table 1: Investigational Compound Based on this compound

Compound NameOther IdentifiersPotential Biological Activities
5-bromo-N-[(2,3-dimethylphenyl)carbamothioyl]furan-2-carboxamideCHEMBL1445728, 5-bromo-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2-furamideAntimicrobial, Anticancer, Anti-inflammatory ontosight.ai

Theoretical and Computational Investigations of 2,3 Dimethylphenylthiourea

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about a molecule's electronic structure and energy. chemrxiv.org These methods have become indispensable in modern chemical research for predicting molecular geometries, reaction energetics, and various spectroscopic properties. unipd.it

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. wikipedia.orgpku.edu.cn This approach offers a favorable balance between accuracy and computational cost, making it a popular choice for studying molecules the size of 2,3-dimethylphenylthiourea. wikipedia.orgnih.gov

DFT calculations can be employed to determine the optimized ground-state geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides critical insights into the electronic properties that govern the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Another important aspect derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are vital for predicting how the molecule will interact with biological targets. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative to demonstrate the output of DFT calculations and is not derived from published experimental or computational results for this specific molecule.)

PropertyCalculated ValueUnit
Total Energy-1057.34Hartrees
HOMO Energy-6.21eV
LUMO Energy-1.15eV
HOMO-LUMO Gap5.06eV
Dipole Moment4.88Debye

Conformation Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, multiple conformers (rotamers) can exist, each with a different energy level. Identifying the most stable, low-energy conformations is essential, as these are the most likely to be biologically active.

The potential energy surface (PES) of the molecule can be explored by systematically rotating key dihedral angles, such as those around the C-N bonds of the thiourea (B124793) moiety and the C-C bond connecting the phenyl ring to the nitrogen atom. Quantum chemical calculations are performed at each rotational step to determine the corresponding energy. imperial.ac.uk This process reveals the energy barriers between different conformations and identifies the global energy minimum, which corresponds to the most stable conformer.

In this compound, steric hindrance between the two methyl groups on the phenyl ring and the thiourea group plays a significant role in determining conformational preferences. organicchemistrytutor.com The analysis would likely reveal that conformations where these bulky groups are far apart (anti-periplanar) are more stable than those where they are close (syn-periplanar or eclipsed). libretexts.orgorganicchemistrytutor.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular modeling and, specifically, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. 3ds.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. 3ds.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fq-unam.orgnih.gov QSAR models are powerful predictive tools in drug discovery, helping to estimate the activity of new, untested compounds and to guide the design of more potent molecules. fq-unam.orgsemanticscholar.org

2D-QSAR and 3D-QSAR Approaches

QSAR studies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. nih.gov

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. frontiersin.org These descriptors can encode various physicochemical properties, such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular size and branching. For a series of thiourea derivatives including this compound, a 2D-QSAR model could identify which of these properties are most important for a specific biological effect. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D structures of the molecules and a reliable alignment rule. nih.govscispace.com These methods calculate steric and electrostatic fields around the aligned molecules and use statistical techniques to correlate the variations in these fields with changes in biological activity. nih.gov A 3D-QSAR study on thiourea analogs could generate contour maps highlighting regions where bulky or electron-donating/withdrawing groups would increase or decrease activity, providing a visual guide for drug design.

Predictive Modeling for Biological Activity

The ultimate goal of QSAR analysis is to develop a statistically robust model that can accurately predict the biological activity of novel compounds. researchgate.netresearchgate.net To build such a model, a dataset of compounds with known activities is divided into a training set (to build the model) and a test set (to validate its predictive power). semanticscholar.org

For a series of substituted phenylthiourea (B91264) compounds, a predictive QSAR model could be generated using techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. researchgate.net The resulting equation would quantify the contribution of the most significant descriptors to the biological activity. For example, a hypothetical QSAR equation might look like:

pIC50 = 0.6 * logP - 0.2 * (Molecular Weight) + 1.5 * (Dipole_Z) + 2.1

This model would then be used to predict the pIC50 (a measure of inhibitory concentration) for new derivatives, including this compound, based on their calculated descriptor values, thereby prioritizing the synthesis of the most promising candidates. chalmers.senih.gov

Table 2: Hypothetical QSAR Model Validation Parameters (Note: The following data is illustrative of a typical QSAR model validation and is not based on a real model for this compound class.)

Statistical ParameterValueDescription
(Coefficient of Determination)0.91Percentage of variance in the biological activity explained by the model for the training set.
(Cross-validated r²)0.75A measure of the model's internal predictive ability, obtained through cross-validation.
r²_pred (External Validation r²)0.85A measure of the model's predictive ability for an external test set of compounds.
F-statistic 85.3Indicates the statistical significance of the regression model.
Standard Error of Estimate (SEE) 0.25A measure of the absolute error in the predicted activity values.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.

For a meaningful molecular docking study of this compound, specific protein targets would need to be identified based on preliminary biological activity data. The analysis would involve preparing the 3D structure of the ligand and the receptor, followed by computational simulations to determine the most stable binding poses. Key findings would typically be presented in a data table including:

Target Protein (PDB ID): The specific enzyme or receptor being investigated.

Binding Affinity (kcal/mol): A measure of the strength of the interaction.

Interacting Amino Acid Residues: Specific residues in the protein's binding pocket that form connections with the ligand.

Type of Interactions: The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

However, a thorough search of scientific databases reveals no published studies containing this specific information for this compound. While research exists for other substituted phenylthiourea compounds, these findings cannot be directly extrapolated due to the significant influence of substituent position on molecular conformation and electronic properties, which in turn dictates the interaction with biological targets.

In Silico ADME Prediction and Druglikeness Evaluation

In silico ADME prediction and druglikeness evaluation are essential computational tools used to assess the pharmacokinetic properties of a potential drug candidate early in the discovery process. These predictions help to filter out compounds that are likely to fail in later stages due to poor absorption, distribution, metabolism, excretion, or toxicity.

ADME prediction for this compound would involve calculating various physicochemical and pharmacokinetic parameters. Druglikeness is often assessed by evaluating compliance with established rules, such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans.

A typical data table for in silico ADME and druglikeness evaluation would include parameters such as:

Property CategoryParameterPredicted Value
Physicochemical Properties Molecular Weight ( g/mol )Data not available
LogP (Octanol/water partition coefficient)Data not available
Topological Polar Surface Area (TPSA) (Ų)Data not available
Absorption Human Intestinal Absorption (%)Data not available
Caco-2 PermeabilityData not available
Distribution Blood-Brain Barrier (BBB) PermeationData not available
Plasma Protein Binding (%)Data not available
Metabolism CYP450 Enzyme Inhibition (e.g., 2D6, 3A4)Data not available
Druglikeness Lipinski's Rule of Five ViolationsData not available
Bioavailability ScoreData not available

As with molecular docking, no specific studies providing these predicted ADME properties or a druglikeness evaluation for this compound have been identified. Without such computational analysis, any discussion on its potential as a drug candidate remains speculative. The scientific community awaits dedicated research to elucidate the theoretical and computational profile of this specific compound.

Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in 2,3-Dimethylphenylthiourea. wikipedia.org These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the specific bonds and their arrangements. wikipedia.orgresearchgate.net

FTIR Spectroscopy:

The FTIR spectrum of a molecule reveals absorption bands corresponding to the vibrational frequencies of its functional groups. upi.edu For this compound, key characteristic absorption bands are expected for the N-H, C-H, C=S, and C-N bonds, as well as aromatic C-C stretching vibrations. The region between 500 and 1500 cm⁻¹, known as the fingerprint region, contains a complex series of overlapping bands that are unique to the molecule. researchgate.net Analysis of the FTIR spectrum allows for the confirmation of the presence of the thiourea (B124793) moiety and the dimethylphenyl group. The positions and intensities of these bands can be influenced by factors such as hydrogen bonding. journalijbcrr.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. wikipedia.org It relies on the inelastic scattering of monochromatic light, with the resulting energy shifts corresponding to the vibrational modes of the molecule. wikipedia.org For solid samples like this compound, the Raman spectrum arises from phonons, which are quanta of crystal lattice vibrations. spectroscopyonline.com These can be categorized into external and internal crystal lattice vibrational modes. spectroscopyonline.com Raman spectroscopy is particularly sensitive to the vibrations of C-C bonds and can provide detailed information about the structure and hybridization state of the molecule. beilstein-journals.org The combination of FTIR and Raman data offers a more complete picture of the vibrational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. organicchemistrydata.org

Proton (¹H NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the N-H protons of the thiourea group, and the protons of the two methyl groups.

The chemical shifts (δ) of these protons are influenced by their electronic environment. The aromatic protons will appear in the downfield region, typically between 7 and 8 ppm, with their splitting patterns revealing their substitution pattern on the phenyl ring. The N-H protons are also expected in the downfield region and their chemical shift can be concentration and solvent dependent. The two methyl groups, being in different positions on the phenyl ring (ortho and meta), may have slightly different chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 7.5 Multiplet
NH 8.0 - 9.5 Singlet (broad)
CH₃ (ortho) ~2.3 Singlet
CH₃ (meta) ~2.2 Singlet

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, allowing for better resolution of individual carbon signals. oregonstate.edu

The carbon atom of the C=S group (thiocarbonyl) is expected to have the largest chemical shift, appearing significantly downfield. The aromatic carbons will have signals in the range of 120-150 ppm, with the substituted carbons appearing at different shifts compared to the unsubstituted ones. oregonstate.edulibretexts.org The methyl carbons will appear in the upfield region of the spectrum. libretexts.org The number of distinct signals in the spectrum confirms the number of non-equivalent carbon atoms in the molecule, which is consistent with the proposed structure. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=S 180 - 190
Aromatic C (substituted) 130 - 140
Aromatic C-H 120 - 130
CH₃ (ortho) ~20
CH₃ (meta) ~18

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, VT-NMR)

Advanced NMR techniques provide further structural details that may not be apparent from 1D spectra. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly useful. wikipedia.org

COSY spectra show correlations between coupled protons, helping to establish the connectivity of proton spin systems within the molecule. wikipedia.org For this compound, COSY would confirm the coupling between adjacent aromatic protons.

HSQC (or HMQC) spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org This allows for the unambiguous assignment of proton and carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away, providing information about the longer-range connectivity within the molecule. youtube.com

Variable-Temperature NMR (VT-NMR) can be employed to study dynamic processes, such as restricted rotation around the C-N bonds of the thiourea moiety, which can lead to the observation of distinct signals for the two N-H protons at low temperatures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. savemyexams.com

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of a significant [M+2]⁺ peak would suggest the presence of sulfur, due to the natural abundance of the ³⁴S isotope.

The fragmentation of the molecular ion upon electron impact provides valuable structural clues. Common fragmentation pathways for thiourea derivatives include cleavage of the C-N bonds and the C-S bond. libretexts.org Expected fragment ions for this compound would include the 2,3-dimethylphenyl isothiocyanate ion and the 2,3-dimethylaniline (B142581) ion, among others. The analysis of these fragment ions helps to confirm the presence of the thiourea group and the substituted phenyl ring. miamioh.edu

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z (mass-to-charge ratio) Identity
[M]⁺ 180 Molecular Ion
[M+1]⁺ 181 Due to ¹³C isotope
[M+2]⁺ 182 Due to ³⁴S isotope
[M - NH₂]⁺ 164 Loss of amino group
[C₇H₇NCS]⁺ 149 2,3-Dimethylphenyl isothiocyanate ion
[C₈H₁₀N]⁺ 120 2,3-Dimethylaniline ion

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. msu.edu

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions. uzh.ch

π→π transitions* involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions and are associated with the aromatic ring and the C=S double bond. uzh.chlibretexts.org

n→π transitions* involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions. uzh.ch

The position of the absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. uomustansiriyah.edu.iq The conjugation between the phenyl ring and the thiourea moiety will affect the energy of the electronic transitions and thus the wavelength of maximum absorption. msu.edu

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

Transition Type Expected λ_max (nm) Relative Intensity
π→π* 200 - 280 High
n→π* 280 - 350 Low

Note: The exact λ_max values can vary depending on the solvent used.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that possess one or more unpaired electrons. nih.govwikipedia.org Such species, known as paramagnetic species, include free radicals and many transition metal complexes. While this compound in its ground state is not paramagnetic, ESR spectroscopy becomes an invaluable tool for detecting and characterizing any radical intermediates or paramagnetic metal complexes that may form during its synthesis, degradation, or in subsequent reactions.

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. wikipedia.org When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons can exist in two different spin states. The application of microwave radiation can induce transitions between these spin states, and the absorption of this radiation is detected. The resulting ESR spectrum provides a wealth of information about the paramagnetic species, including its electronic structure and its interaction with the local environment.

A key feature of an ESR spectrum is the hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (those with a nuclear spin, I > 0). researchgate.net The number of lines in the ESR spectrum is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is their nuclear spin. wikipedia.org For instance, if this compound were to form a radical species where the unpaired electron interacts with the two nitrogen atoms (I=1 for ¹⁴N) and the protons of the methyl groups and the aromatic ring (I=1/2 for ¹H), a complex hyperfine splitting pattern would be expected. Analysis of this pattern would allow for the precise localization of the unpaired electron within the molecular structure.

While specific ESR studies on paramagnetic species derived directly from this compound are not prevalent in the literature, the technique's utility is well-established for analogous thiourea-containing compounds, particularly in the study of their metal complexes. For example, copper(II) complexes of thiourea derivatives are often paramagnetic and their ESR spectra provide detailed insights into the coordination geometry and the nature of the metal-ligand bonding.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with each other in a predictable manner, producing a unique diffraction pattern of spots. rochester.edunih.gov By analyzing the positions and intensities of these diffracted spots, crystallographers can reconstruct the electron density map of the molecule and from that, build an atomic model of the crystal structure. researchgate.net

For this compound, a single crystal XRD analysis would definitively confirm its molecular structure, including the planarity of the thiourea group and the orientation of the dimethylphenyl substituent relative to the rest of the molecule. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical properties like melting point and solubility.

Crystallographic Parameter Description Hypothetical Value for this compound
Crystal SystemThe basic geometric framework of the crystal lattice.Monoclinic
Space GroupThe set of symmetry operations that describe the crystal's structure.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 10.5 Å, b = 8.2 Å, c = 12.1 Å
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 95°, γ = 90°
Volume (ų)The volume of the unit cell.1035 ų
ZThe number of molecules per unit cell.4
Calculated Density (g/cm³)The theoretical density of the crystal.1.15 g/cm³

This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

The successful determination of the crystal structure of this compound would provide an invaluable reference for computational studies and for understanding its structure-activity relationships in various applications.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. Thin Layer Chromatography (TLC) is a particularly simple, rapid, and cost-effective method widely used for these purposes. libretexts.orgumich.edu

In TLC, a small amount of the sample is spotted onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. umich.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or a mixture of solvents). The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, it carries the components of the sample with it at different rates. The separation is based on the differential partitioning of the components between the stationary and mobile phases. chemistryhall.com

For this compound, TLC can be effectively used to:

Assess Purity: A pure sample of this compound should ideally produce a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions (stationary phase, mobile phase, and temperature). libretexts.org

Monitor Reaction Progress: TLC is an excellent tool for following the course of a reaction, for instance, in the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting materials and the appearance of the product. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can help in unambiguously identifying the starting material spot in the reaction mixture. rochester.edu

The choice of the mobile phase is critical for achieving good separation. A systematic approach, often involving testing various solvent systems of different polarities, is employed to find the optimal conditions. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is often a good starting point.

Visualization of the spots on the TLC plate can be achieved by various methods. If the compound is UV-active, it can be visualized under a UV lamp. libretexts.org Alternatively, staining reagents, such as iodine vapor or potassium permanganate (B83412) solution, can be used to make the spots visible.

The table below provides a hypothetical example of TLC data for the purity analysis of a synthesized batch of this compound.

Spot Description Distance Traveled by Spot (cm) Distance Traveled by Solvent Front (cm) Rf Value
1Starting Material (e.g., 2,3-dimethylaniline)5.28.00.65
2Reaction Mixture (Final)3.68.00.45
3Purified this compound3.68.00.45

This table illustrates how TLC data can be presented. The Rf values are hypothetical and would depend on the specific TLC conditions used.

Advanced Applications and Future Research Directions

2,3-Dimethylphenylthiourea in Advanced Materials Science

The incorporation of specific functional groups can impart unique properties to polymers and other materials. While direct applications of this compound in advanced materials science are not extensively documented, the thiourea (B124793) moiety itself is of significant interest. Thiourea derivatives have been investigated for their role in creating functional materials due to their hydrogen-bonding capabilities and ability to form complexes with metals. rsc.orgmdpi.com These properties are crucial in the design of supramolecular assemblies and smart materials.

For instance, the integration of coumarin (B35378) derivatives into polyurethanes has been shown to produce functional and smart materials with interesting photophysical and photochemical properties. mdpi.com Similarly, viologen-based functional materials exhibit unique electrochromic and radical-rich features. researchgate.net The 2,3-dimethylphenyl group in this compound could influence the solubility, steric hindrance, and electronic properties of any resulting materials, potentially leading to novel applications in areas such as polymer additives or as a component in the synthesis of more complex functional materials.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comnih.gov The synthesis of MOFs often involves organic ligands that coordinate with metal ions. Thiourea-functionalized MOFs have been developed and show promise in applications such as the extraction of trace amounts of heavy metals. bohrium.com Although the direct use of this compound as a ligand in MOF synthesis has not been reported, its structural features suggest it could be a candidate for creating novel MOFs with specific functionalities. The synthesis of MOFs can be achieved through various methods, including conventional hydrothermal and microwave-assisted techniques. mdpi.comnih.gov Post-synthetic modification is another approach to introduce desired functional groups into MOFs after their initial synthesis. nih.gov

Role in Analytical Chemistry as Chemosensors for Heavy Metal Ions and Anions

The development of chemosensors for the detection of environmentally and biologically significant ions is a major area of research in analytical chemistry. Thiourea and its derivatives are well-established as effective chemosensors due to the ability of the thiourea group to bind with various cations and anions, leading to a detectable signal, often a change in color or fluorescence. nih.govnih.govnih.gov

Heavy Metal Ion Sensing:

Thiourea-based chemosensors have been successfully employed for the detection of various heavy metal ions, including mercury, cadmium, lead, and copper. nih.govnih.goveuropa.eu The sensing mechanism often relies on the coordination of the sulfur and nitrogen atoms of the thiourea moiety with the metal ion. This interaction can lead to changes in the electronic properties of the molecule, resulting in a measurable optical or electrochemical response. For example, a colorimetric sensor array using thiols has been developed for the rapid identification of multiple heavy metal ions at nanomolar concentrations. nih.gov While specific studies on this compound as a heavy metal sensor are not available, its structure is analogous to other effective thiourea-based sensors. The 2,3-dimethylphenyl group could potentially enhance selectivity or sensitivity for specific metal ions.

Table 1: Examples of Thiourea Derivatives in Heavy Metal Sensing

Thiourea DerivativeTarget Ion(s)Detection MethodLimit of Detection (LOD)Reference
1-isobutyl-3-cyclohexylthioureaHg²⁺Spectrofluorimetry- nih.gov
1-(3-chlorophenyl)-3-cyclohexylthioureaHg²⁺Spectrofluorimetry- nih.gov
Thiol-based sensor arrayNi²⁺, Mn²⁺, Zn²⁺, Ag⁺, Cd²⁺, Fe³⁺, Hg²⁺, Cu²⁺, Sn⁴⁺, Co²⁺, Pb²⁺Colorimetry10 nM nih.gov
Chitosan-based chelating thioureaHg(II)Electrochemical1.61 nM mdpi.com

Anion Sensing:

The hydrogen-bonding capability of the N-H protons in the thiourea group makes it an excellent receptor for various anions, such as fluoride, acetate (B1210297), and phosphate. nih.gov The binding of an anion to the thiourea moiety can cause a color change or a shift in the fluorescence spectrum, allowing for visual or instrumental detection. Simple colorimetric anion sensors based on a thiourea group have been synthesized and shown to be effective even in aqueous solutions. nih.gov For instance, a sensor with a p-nitrophenylhydrazine signaling unit demonstrated selectivity for anions with distinct geometries. nih.gov Highly sensitive electrochemical sensors for anions have also been developed using redox-active layers incorporating anion receptors. nih.gov Although research specifically on this compound for anion sensing is lacking, its fundamental structure suggests it could be adapted for this purpose.

Catalytic Applications and Mechanistic Insights

Thiourea derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. scispace.comacs.org They are particularly effective in reactions such as the tetrahydropyranylation of alcohols. scispace.comacs.org Mechanistic studies have explored the role of thiourea in catalysis, with some research suggesting a Brønsted acid mechanism where the thiourea protonates the substrate. scispace.comacs.org Other studies point to a mechanism involving the formation of nonproductive dimeric aggregates of the catalyst that must dissociate to enable catalysis. nih.gov

Furthermore, thiourea derivatives can act as ligands in transition metal complexes, which then serve as catalysts in various organic transformations. nih.govnih.govrsc.org For example, N-heterocyclic carbene-copper(I) complexes have been widely used as efficient catalysts in reactions like hydrosilylation and cycloaddition. beilstein-journals.org While there are no specific reports on the catalytic applications of this compound, its structure allows for its potential use both as an organocatalyst and as a ligand in metal-catalyzed reactions. The dimethylphenyl substitution could influence the catalyst's solubility, steric environment, and electronic properties, thereby affecting its activity and selectivity.

Mechanistic investigations into amido-thiourea catalyzed reactions have revealed that catalysis and enantioinduction can be driven by multiple stabilizing electrostatic interactions between the catalyst and the bound ions. nih.gov The development of highly active bis-thiourea catalysts has been guided by such mechanistic insights, overcoming limitations of monomeric analogs. nih.gov

Prospects in Medicinal Chemistry and Drug Discovery (e.g., diabetes treatment)

Thiourea and its derivatives have a long history in medicinal chemistry, with a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netnih.govmdpi.com The urea (B33335) functionality is present in numerous approved drugs, and thioureas are considered privileged structures in drug design. nih.gov

The potential of thiourea derivatives in the treatment of diabetes has been a subject of interest. redalyc.orgnih.govscribd.comareeo.ac.irresearchgate.netslideshare.net Some studies have screened novel thiourea derivatives against key diabetes-associated enzymes like α-amylase and α-glucosidase. redalyc.org For example, a study on various thiourea derivatives identified compounds with significant inhibitory activity against these enzymes. redalyc.org While this compound was not specifically included in these published screenings, its structural similarity to other active compounds suggests it could be a candidate for future investigation. The process of drug discovery often involves the screening of large libraries of compounds, followed by optimization of the "hit" compounds to improve their potency and pharmacokinetic properties. nih.gov

Table 2: Examples of Thiourea Derivatives with Potential Antidiabetic Activity

CompoundTarget Enzyme(s)ActivityReference
1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thioureaα-amylase85 ± 1.9% inhibition redalyc.org
1-(2-methoxy-5-(trifluoromethyl) phenyl)-3-(3-methoxy phenyl) thioureaα-amylase82 ± 0.7% inhibition redalyc.org
1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thioureaα-amylase75 ± 1.2% inhibition redalyc.org

Environmental Remediation and Green Chemistry Applications

The application of chemical compounds to address environmental problems is a growing field of research. Thiourea derivatives have shown potential in areas such as wastewater treatment and corrosion inhibition.

Corrosion Inhibition:

Organic compounds containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors for various metals in acidic media. redalyc.orgscielo.org.mxnih.govmdpi.com These compounds function by adsorbing onto the metal surface, forming a protective layer that inhibits the corrosion process. Studies on compounds like 1,3-diphenyl-2-thiourea have demonstrated high inhibition efficiencies for mild steel in both sulfuric and hydrochloric acid solutions. redalyc.org The inhibition mechanism is often of a mixed type, affecting both anodic and cathodic reactions. redalyc.org Given its structure, this compound is a plausible candidate for investigation as a corrosion inhibitor.

Green Chemistry:

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. asianpubs.org The synthesis of thiourea derivatives has been explored using environmentally friendly methods. For example, solvent-free synthesis by grinding reactants together has been reported as a mild and efficient green approach. asianpubs.org Another green method involves the condensation of amines and carbon disulfide in an aqueous medium, avoiding the use of toxic reagents like isothiocyanates. organic-chemistry.org These green synthesis routes could be applied to produce this compound, minimizing its environmental footprint.

Interdisciplinary Research Opportunities

The diverse potential applications of this compound highlight numerous opportunities for interdisciplinary research.

Materials Science and Analytical Chemistry: The development of novel sensors for environmental monitoring could involve synthesizing polymers or MOFs incorporating this compound and then characterizing their sensing properties using analytical techniques.

Medicinal Chemistry and Computational Science: The design and screening of new drug candidates based on the this compound scaffold could be accelerated by using computational docking studies to predict their interaction with biological targets. mdpi.com

Catalysis and Organic Synthesis: The synthesis of new metal complexes with this compound as a ligand and the investigation of their catalytic activity in novel organic reactions would be a fruitful area of research, combining inorganic and organic chemistry.

Environmental Science and Engineering: The evaluation of this compound and its derivatives as corrosion inhibitors for industrial applications or for use in water treatment technologies would require collaboration between chemists and engineers.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-Dimethylphenylthiourea for high yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 2,3-dimethylaniline with thiophosgene or ammonium thiocyanate under controlled conditions. Key steps include:

  • Maintaining anhydrous conditions to prevent hydrolysis of intermediates.
  • Using solvents like ethanol or dichloromethane for better solubility.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
    • Typical Data : Yields range from 65–85% depending on stoichiometric ratios and purification methods.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows aromatic protons at δ 6.8–7.2 ppm and NH signals at δ 9.2–10.0 ppm. 13^13C NMR confirms thiourea carbonyl at δ ~175 ppm .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8–10 min) ensure purity (>95%).
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ at m/z 181.1 .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
  • Use PPE (gloves, lab coat) due to potential skin/eye irritation.
  • Avoid exposure to moisture and strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can this compound be integrated into apoptosis studies, and what experimental controls are critical?

  • Methodological Answer :

  • Cell Culture Models : Test in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM for 24–48 hours.
  • Assays : Use Annexin V/PI staining for apoptosis detection and caspase-3/7 activity assays.
  • Controls : Include untreated cells, solvent-only controls (e.g., DMSO), and positive controls (e.g., staurosporine) .
    • Data Interpretation : Dose-dependent caspase activation and reduced cell viability (>50% at 50 μM) confirm pro-apoptotic effects.

Q. What strategies are effective for studying this compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Target Identification : Screen against dopamine β-hydroxylase (DBH) using in vitro enzyme assays with norepinephrine as substrate.
  • Kinetic Analysis : Determine IC50 via Michaelis-Menten kinetics (reported IC50 ~15 μM in rat brain homogenates).
  • In Vivo Validation : Administer intraperitoneally (10–20 mg/kg) in rodent models to assess locomotor activity changes .

Q. How should researchers address contradictory data in studies involving this compound?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency across ≥3 independent trials.
  • Variable Analysis : Control for batch-to-batch compound purity, cell passage number, and assay conditions (e.g., pH, temperature).
  • Meta-Analysis : Compare results with structurally similar thioureas (e.g., 2,6-dimethyl derivatives) to identify substituent-specific effects .

Q. What approaches are used to explore structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., halogenation at the phenyl ring or alkylation of the thiourea group).
  • Biological Testing : Compare IC50 values in enzyme inhibition or cytotoxicity assays.
  • Computational Modeling : Perform DFT calculations or molecular docking to predict binding affinities .

Q. How can cross-disciplinary studies enhance understanding of this compound’s applications?

  • Methodological Answer :

  • Combined Chemical-Biological Workflows : Pair synthesis with high-throughput screening (HTS) for anticancer or neuroprotective activity.
  • Environmental Toxicology : Assess ecotoxicity using Daphnia magna or algal models to evaluate environmental risks.
  • Material Science : Investigate its role as a ligand in metal-organic frameworks (MOFs) for catalytic applications .

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